molecular formula C10H16Cl2N4 B11859372 (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1185309-61-8

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride

Katalognummer: B11859372
CAS-Nummer: 1185309-61-8
Molekulargewicht: 263.16 g/mol
InChI-Schlüssel: IYLBVGMGUGXILD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached via a methylamine linker.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyridazine ring, followed by chlorination at the 6th position. The piperidine ring is then introduced through a nucleophilic substitution reaction, and the final product is obtained by reacting with methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .

Wissenschaftliche Forschungsanwendungen

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyridazine and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1185309-61-8

Molekularformel

C10H16Cl2N4

Molekulargewicht

263.16 g/mol

IUPAC-Name

6-chloro-N-(piperidin-4-ylmethyl)pyridazin-3-amine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-1-2-10(15-14-9)13-7-8-3-5-12-6-4-8;/h1-2,8,12H,3-7H2,(H,13,15);1H

InChI-Schlüssel

IYLBVGMGUGXILD-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1CNC2=NN=C(C=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.